N-(3-{[4-(2-hydroxyethyl)piperazin-1-yl](thiophen-2-yl)methyl}-4,5-dimethylthiophen-2-yl)benzamide
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Overview
Description
N-(3-{[4-(2-hydroxyethyl)piperazin-1-yl](thiophen-2-yl)methyl}-4,5-dimethylthiophen-2-yl)benzamide is a complex organic compound with a molecular formula of C25H30N4O2S. It features a benzamide core linked to a piperazine ring through a thiophene moiety.
Scientific Research Applications
N-(3-{[4-(2-hydroxyethyl)piperazin-1-yl](thiophen-2-yl)methyl}-4,5-dimethylthiophen-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-tubercular activity.
Industry: Used in the development of new materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[4-(2-hydroxyethyl)piperazin-1-yl](thiophen-2-yl)methyl}-4,5-dimethylthiophen-2-yl)benzamide typically involves multiple steps. The reaction conditions often require the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would likely include the same steps as the laboratory synthesis but optimized for scale, including the use of continuous flow reactors and real-time monitoring of reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-(3-{[4-(2-hydroxyethyl)piperazin-1-yl](thiophen-2-yl)methyl}-4,5-dimethylthiophen-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Mechanism of Action
The mechanism of action of N-(3-{[4-(2-hydroxyethyl)piperazin-1-yl](thiophen-2-yl)methyl}-4,5-dimethylthiophen-2-yl)benzamide involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, modulating their activity. The thiophene moiety may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N-(3-{4-(2-Hydroxyethyl)-1-piperazinylmethyl}-4,5-dimethyl-2-thienyl)benzamide
- N-(3-{4-(2-Hydroxyethyl)-1-piperazinylmethyl}-4,5-dimethyl-2-thienyl)benzamide
Uniqueness
N-(3-{[4-(2-hydroxyethyl)piperazin-1-yl](thiophen-2-yl)methyl}-4,5-dimethylthiophen-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[3-[[4-(2-hydroxyethyl)piperazin-1-yl]-thiophen-2-ylmethyl]-4,5-dimethylthiophen-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O2S2/c1-17-18(2)31-24(25-23(29)19-7-4-3-5-8-19)21(17)22(20-9-6-16-30-20)27-12-10-26(11-13-27)14-15-28/h3-9,16,22,28H,10-15H2,1-2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXFDHAGSULWCAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(C2=CC=CS2)N3CCN(CC3)CCO)NC(=O)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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